Product packaging for 1H-indazole-5-thiol(Cat. No.:CAS No. 569339-86-2)

1H-indazole-5-thiol

Cat. No.: B1603190
CAS No.: 569339-86-2
M. Wt: 150.2 g/mol
InChI Key: ZISLUPNINLZWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Indazole as a Privileged Heterocyclic Scaffold in Drug Discovery and Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is widely recognized as a "privileged scaffold" in drug discovery. nih.govpnrjournal.com This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs, demonstrating its ability to interact with a diverse range of biological targets. nih.govresearchgate.net The structural rigidity and aromatic nature of the indazole core provide a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with the active sites of enzymes and receptors.

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netnih.gov The versatility of the indazole scaffold is further highlighted by its presence in several commercially successful drugs. For instance, Pazopanib is a potent tyrosine kinase inhibitor used in cancer therapy, and Entrectinib is an anticancer agent that targets a range of kinases. nih.govpnrjournal.com The development of such drugs underscores the value of the indazole core in constructing molecules with desirable pharmacokinetic and pharmacodynamic profiles. researchgate.net The thermodynamically more stable 1H-indazole tautomer is a common starting point for the synthesis of these complex and therapeutically relevant molecules. nih.govresearchgate.net

The ability of the indazole nucleus to serve as a bioisosteric replacement for other aromatic systems, such as naphthalene (B1677914) or quinoline, allows medicinal chemists to fine-tune the properties of lead compounds, optimizing for potency, selectivity, and metabolic stability. researchgate.net Research has shown that substitutions at various positions on the indazole ring can significantly modulate the biological activity of the resulting derivatives. For example, modifications at the C-5 position have been a focus for discovering highly active and selective kinase inhibitors. mdpi.com This adaptability makes the indazole scaffold a cornerstone in the design and synthesis of novel therapeutic agents.

The Unique Role of the Thiol Moiety (–SH) in the Chemical Reactivity and Biological Interactions of 1H-Indazole-5-thiol

The thiol group (–SH), also known as a sulfhydryl group, imparts a unique set of chemical properties to the this compound molecule, significantly influencing its reactivity and potential biological interactions. nih.govsigmaaldrich.com Thiols are characterized by their nucleophilicity, which is a result of the high electron density on the sulfur atom. creative-proteomics.commdpi.com This makes them reactive towards a variety of electrophilic species, enabling them to participate in nucleophilic substitution and addition reactions. mdpi.com This reactivity is fundamental to the use of this compound as a building block in the synthesis of more complex molecules. sigmaaldrich.com For instance, the thiol group can be readily alkylated, acylated, or undergo addition to activated double bonds to create a diverse array of derivatives.

In a biological context, the thiol group is a key player in redox processes. nih.govcreative-proteomics.com It can be oxidized to form disulfide bonds (–S–S–), a reaction that is crucial for the structural integrity and function of many proteins. nih.gov The thiol group in this compound could potentially interact with biological thiols, such as cysteine residues in proteins or the antioxidant glutathione, thereby modulating cellular redox balance. nih.govcreative-proteomics.com

Furthermore, thiols are known to be potent metal chelators, readily forming stable complexes with various metal ions. nih.gov This property is significant in the context of bioinorganic chemistry and could be exploited in the design of sensors for heavy metals or as a strategy to modulate the activity of metalloenzymes. The thiol group's ability to undergo a range of chemical transformations, from simple acid-base reactions to more complex redox and coupling chemistry, makes it a highly versatile functional group. When attached to the privileged indazole scaffold, it creates a molecule with a rich chemical profile, ripe for exploration in both medicinal and materials chemistry. sigmaaldrich.com

Overview of Research Trajectories for this compound and its Functional Derivatives

Research involving this compound and its derivatives is expanding, driven by the compound's potential as a versatile synthetic intermediate. angenechemical.com A primary research trajectory is its use as a foundational building block in the synthesis of novel, biologically active molecules. Medicinal chemists are exploring the derivatization of the thiol group to create libraries of compounds for screening against various therapeutic targets, particularly protein kinases, which are implicated in cancer and other diseases. rsc.org The combination of the kinase-hinge-binding potential of the indazole core with the diverse reactivity of the thiol group offers a promising strategy for the development of new targeted therapies. mdpi.com

Another significant area of investigation is the development of new synthetic methodologies that utilize this compound. The unique reactivity of the thiol group can be leveraged to facilitate novel cyclization and coupling reactions, leading to the creation of new heterocyclic systems with potential pharmacological applications. For example, the thiol group can participate in nucleophilic substitution reactions, allowing for its replacement with other functional groups like amines.

In the field of materials science, the properties of the thiol group make this compound an interesting candidate for the development of self-assembling monolayers on metal surfaces, functional polymers, and new materials with specific electronic or optical properties. sigmaaldrich.com The ability of thiols to form strong bonds with gold and other noble metals is well-established, and the incorporation of the indazole moiety could introduce additional functionalities, such as fluorescence or specific recognition capabilities.

The exploration of this compound and its derivatives is also contributing to a deeper understanding of the structure-activity relationships of indazole-based compounds. By systematically modifying the thiol group and evaluating the biological and chemical properties of the resulting molecules, researchers can gain valuable insights into the key interactions that govern their activity. This knowledge is crucial for the rational design of future generations of indazole-containing compounds with enhanced efficacy and selectivity.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 569339-86-2 angenechemical.combiosynth.comlookchem.comamadischem.com
Molecular Formula C₇H₆N₂S angenechemical.combiosynth.comamadischem.com
Molecular Weight 150.20 g/mol biosynth.comamadischem.com
Boiling Point 344.61 °C biosynth.com
Appearance --
Purity >98% lookchem.com
Storage Store at -20°C lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B1603190 1H-indazole-5-thiol CAS No. 569339-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazole-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c10-6-1-2-7-5(3-6)4-8-9-7/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISLUPNINLZWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599383
Record name 1H-Indazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569339-86-2
Record name 1H-Indazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indazole-5-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 1h Indazole 5 Thiol and Its Analogs

Direct Synthesis Strategies for 1H-Indazole-5-thiol Precursors

The direct synthesis of this compound is not commonly reported; instead, its precursors are typically synthesized and the thiol group is introduced or unmasked in a later step. A common precursor is 5-bromo-1H-indazole, which can be synthesized and later converted to the corresponding thiol.

A scalable, three-step synthesis to a substituted 1H-indazole, 5-bromo-4-fluoro-1-methyl-1H-indazole, starts from an inexpensive trisubstituted benzene (B151609) derivative. thieme-connect.com The process involves an ortho-directed lithiation, followed by trapping with dimethylformamide (DMF) to form an aldehyde. Condensation with methylhydrazine yields a hydrazone, which then undergoes an intramolecular Ullmann reaction catalyzed by copper to form the desired 1H-indazole. thieme-connect.com While this specific example leads to a 5-bromo derivative, similar strategies can be envisioned for other halogenated indazoles that can serve as precursors to this compound.

Another general approach to the 1H-indazole core involves the cyclization of o-toluidine (B26562) diazonium salts or the intramolecular cyclization of arylhydrazones. acs.org For instance, diazotization of o-toluidine with sodium nitrite (B80452) in acetic acid can lead to the formation of the 1H-indazole ring system through ring closure involving the methyl group. chemicalbook.com Additionally, 2-nitrobenzaldehydes can serve as precursors. Reductive cyclization of the intermediate formed from the condensation of 2-nitrobenzaldehyde (B1664092) with malonic acid in the presence of a base can yield the indazole core. chemicalbook.com

Functionalization and Derivatization Approaches

The functionalization of the 1H-indazole core is crucial for creating a diverse range of analogs. Modifications can be made at the thiol group, the nitrogen atoms of the pyrazole (B372694) ring, and the benzene moiety.

Modification at the Thiol (C5) Position: Thioether, Disulfide, and Thioamide Formation

Once the this compound is obtained, the thiol group serves as a versatile handle for further modifications.

Thioether Formation: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily participate in SN2 reactions with alkyl halides to form thioethers (also known as sulfides). masterorganicchemistry.com This reaction is analogous to the Williamson ether synthesis. masterorganicchemistry.com The thiol is first deprotonated with a suitable base, such as sodium hydride (NaH), and the resulting thiolate reacts with an alkyl halide. masterorganicchemistry.com An improved synthesis of 6-[(ethylthio)methyl]-1H-indazole was developed where a mesylate intermediate was replaced by a bromide derivative, which then reacted with ethanethiol (B150549) in the presence of potassium hydroxide. researchgate.net A one-pot procedure for the synthesis of alkyl 1H-tetrazol-5-yl thioethers from aldehydes and 1H-tetrazole-5-thiol has also been reported, which proceeds through the reductive coupling of in situ generated N-tosylhydrazones. rsc.org

Disulfide Formation: Thiols can be oxidized to form disulfides. This reaction is a common transformation for thiols and can be achieved under various oxidizing conditions.

Thioamide Formation: Thioamides are valuable motifs in medicinal chemistry. nih.gov While direct conversion of a thiol to a thioamide is not a standard transformation, amides can be converted to thioamides using various thionating agents. organic-chemistry.org A one-pot, three-component reaction of benzyl (B1604629) chlorides, amines, and elemental sulfur provides a straightforward route to thioamides. researchgate.net

N-Substitution (N1 and N2) of the Indazole Ring System

N-alkylation and N-arylation of the indazole ring are common strategies to modify its properties. The regioselectivity of these reactions (N1 vs. N2 substitution) is influenced by steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions.

For N-alkylation, a study on various C-3, -4, -5, -6, and -7 substituted indazoles highlighted that the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide generally favors N-1 alkylation. d-nb.info For instance, 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide indazoles showed over 99% regioselectivity for the N-1 position. d-nb.info Conversely, electron-withdrawing groups at the C-7 position, such as NO₂ or CO₂Me, led to excellent N-2 regioselectivity (≥ 96%). d-nb.info

N-arylation can be achieved through copper-catalyzed Chan-Lam coupling reactions. researchgate.net Palladium-catalyzed methods have also been developed for the synthesis of 2-aryl-2H-indazoles via intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.orgcapes.gov.br

Regioselective Functionalization of the Benzene Moiety

The benzene portion of the indazole ring can be functionalized through electrophilic substitution reactions such as halogenation and nitration. chemicalbook.com The position of substitution is directed by the existing substituents on the ring.

Halogenation: Direct halogenation of 1H-indazole can lead to a mixture of products. chemicalbook.com However, regioselective methods have been developed. For example, sequential halogenation can be used to introduce different halogens at specific positions. Bromination at the C-7 position of 4-substituted 1H-indazoles has been achieved with high regioselectivity using N-bromosuccinimide (NBS) in DMF at 80 °C. nih.gov

Nitration: Nitration of 1H-indazole with mixed acids (HNO₃/H₂SO₄) can introduce a nitro group. vulcanchem.com The position of nitration is influenced by the electronic effects of existing substituents. For instance, the methyl group at the 6-position directs nitration to the adjacent 5-position. Similarly, nitration of 6-nitroindazole (B21905) yields 5,6-dinitroindazole. researchgate.net

A late-stage diversification strategy for the 4- and 5-positions of 4,5,6-trisubstituted indazoles involves a regioselective C-H functionalization at the C5-position followed by nucleophilic aromatic substitution at the C4-position. acs.org

Transition-Metal-Catalyzed Synthesis Approaches

Transition-metal catalysis offers powerful and efficient methods for the synthesis and functionalization of indazoles, often proceeding with high selectivity and under mild conditions. researchgate.net

Palladium-Catalyzed C-H Amination and Cyclization Reactions

Palladium-catalyzed reactions are particularly prominent in indazole synthesis. Intramolecular C-H amination and cyclization reactions provide direct routes to the indazole core.

One approach involves the palladium-catalyzed intramolecular amination of 2-halobenzophenone tosylhydrazones. nih.gov This method allows for the construction of the indazole nucleus under very mild conditions. nih.gov Another strategy is the palladium-catalyzed intramolecular C-H amination of benzophenone (B1666685) tosylhydrazones, which provides an alternative route to indazoles. nih.govjst.go.jp A catalyst system of Pd(OAc)₂ with Cu(OAc)₂ as a reoxidant has been found to be effective, with the addition of silver salts sometimes enhancing the reaction. jst.go.jp

Palladium-catalyzed cyclization of arylhydrazones of 2-bromoaldehydes and 2-bromoacetophenones is another effective method for synthesizing 1-aryl-1H-indazoles. researchgate.net The choice of phosphine (B1218219) ligand is critical, with chelating phosphines like rac-BINAP, DPEphos, and dppf being most effective. researchgate.net

Furthermore, palladium-catalyzed direct arylation of the C3 position of 1H-indazole has been achieved using water as a solvent, which represents a significant advancement due to the typically low reactivity of this position. mdpi.com

Table of Synthetic Approaches for 1H-Indazole Derivatives

Synthetic ApproachPrecursor/Starting MaterialKey Reagents/CatalystsProduct TypeReference
Ullmann ReactionHydrazone of a substituted benzeneCopper catalystSubstituted 1H-indazole thieme-connect.com
Thioether Formation1H-Indazole-thiolAlkyl halide, Base (e.g., NaH)Indazolyl thioether masterorganicchemistry.com
N-AlkylationSubstituted 1H-indazoleAlkyl halide, NaH in THFN-1 or N-2 alkylated indazole d-nb.info
Regioselective Bromination4-Substituted 1H-indazoleNBS in DMFC7-bromo-4-substituted-1H-indazole nih.gov
Pd-Catalyzed C-H AminationBenzophenone tosylhydrazonePd(OAc)₂, Cu(OAc)₂Substituted indazole nih.govjst.go.jp
Pd-Catalyzed CyclizationArylhydrazone of 2-bromoaldehydePd(dba)₂, phosphine ligand1-Aryl-1H-indazole researchgate.net

Copper-Mediated Cross-Coupling and Cycloaddition Reactions

Copper-catalyzed reactions have become a cornerstone in heterocyclic synthesis due to the low cost, low toxicity, and versatile reactivity of copper catalysts. These methods provide efficient pathways for constructing the indazole nucleus through C-N and N-N bond formations.

One prominent strategy involves the copper-catalyzed intramolecular C-H amination. For instance, the cyclization of ketoximes using copper(II) acetate (B1210297) in the presence of oxygen can efficiently produce 1H-indazoles in good to excellent yields. mdpi.com Similarly, copper-catalyzed direct aerobic oxidative C(sp²)-H amination represents a practical and highly efficient method for synthesizing indazoles under mild conditions with a tolerance for various functional groups. nih.gov The synthesis of 2H-indazoles has been achieved through a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), where a copper(I) iodide (CuI) catalyst is key for the sequential C-N and N-N bond formations. organic-chemistry.org This multicomponent approach is notable for its broad substrate scope and high functional group tolerance. organic-chemistry.org

Further advancements include the copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes, which yields 3-alkenyl-2H-indazoles. nih.gov This reaction proceeds in a single step via C–N bond formation followed by a 1,2-hydride shift. nih.gov For the specific introduction of sulfur functionalities, a modular copper-catalyzed method for synthesizing N-acyl sulfenamides from dioxazolones and thiols has been developed. beilstein-journals.org This reaction proceeds via a copper nitrene intermediate that reacts with the thiol, a mechanism that could be adapted for the synthesis of thiol-substituted indazoles. beilstein-journals.org

Table 1: Examples of Copper-Mediated Synthesis of Indazole Derivatives
Starting MaterialsCatalyst SystemReaction TypeKey FeaturesReference
2-Bromobenzaldehydes, primary amines, sodium azideCuI / TMEDAThree-component condensation/cyclizationOne-pot synthesis of 2H-indazoles; broad substrate scope. organic-chemistry.org
2-AlkynylazobenzenesCopper catalystIntramolecular hydroaminationSingle-step synthesis of 3-alkenyl-2H-indazoles. nih.gov
HydrazonesCu(OAc)₂ / O₂Oxidative C-H aminationEfficient conversion to 1H-indazoles. mdpi.com
Dioxazolones, ThiolsCopper catalystS-amidationModular synthesis of N-acyl sulfenamides, applicable to thiol introduction. beilstein-journals.org

Other Metal-Catalyzed (e.g., Ir, Rh, Zn, Fe, Ni) Methodologies

Besides copper, a variety of other transition metals have been employed to catalyze the synthesis of indazoles, each offering unique advantages in terms of regioselectivity, efficiency, and functional group compatibility. mdpi.com

Iridium (Ir): Iridium catalysis is particularly noted for the regioselective C-H borylation of the indazole core. chim.it The C3-borylation of 1H-indazoles can be achieved using an iridium catalyst, and the resulting boronate esters are versatile intermediates for subsequent Suzuki–Miyaura coupling reactions with various aryl halides to produce 3-aryl-1H-indazoles. researchgate.netrsc.org This two-step, one-pot procedure allows for the multidirectional synthesis of substituted indazoles. researchgate.net

Rhodium (Rh): Rhodium(III)-catalyzed reactions are powerful tools for indazole synthesis, often proceeding through C-H activation pathways. nih.govresearchgate.net An efficient method involves the Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes, followed by cyclization and aromatization to yield N-aryl-2H-indazoles. acs.org In some cases, rhodium is used in conjunction with a copper co-catalyst to facilitate sequential C-H bond activation and intramolecular annulation of substrates like ethyl benzimidates and nitrosobenzenes. nih.gov

Zinc (Zn): Zinc-catalyzed methods have been reported for the reductive cyclization of o-nitrobenzanilides to form indazoles. Furthermore, the formation of 3-zincated indazoles allows for subsequent palladium-catalyzed Negishi cross-coupling reactions to introduce substituents at the C3 position. nih.gov

Iron (Fe): Iron catalysts, being inexpensive and environmentally friendly, are attractive for indazole synthesis. Iron(III) chloride (FeCl₃) has been used to catalyze the annulation of 3-aminoindazoles with aromatic aldehydes and styrene (B11656) oxides to produce 3,4-diarylpyrimido[1,2-b]indazoles. rsc.orgrsc.orgscribd.com Iron(III) bromide (FeBr₃) has also been used to mediate the intramolecular C-H amination of arylhydrazones.

Nickel (Ni): Nickel-catalyzed reactions provide alternative routes for C-N bond formation in the synthesis of indazoles and their derivatives. acs.orgresearchgate.net For example, nickel catalysis can be employed for the C-N coupling of haloarenes with specific nitrogen-containing reagents, a strategy that is tolerant of base-sensitive functional groups. nih.gov

Table 2: Overview of Other Metal-Catalyzed Syntheses for Indazole Derivatives
Metal CatalystReaction TypeKey SubstratesNotable FeaturesReference
Iridium (Ir)C-H Borylation / Suzuki Coupling1H-Indazoles, Aryl halidesRegioselective C3-functionalization. researchgate.netrsc.org
Rhodium (Rh)C-H Activation / AnnulationAzobenzenes, AldehydesOne-step synthesis of N-aryl-2H-indazoles. acs.org
Zinc (Zn)Reductive Cyclizationo-NitrobenzanilidesAlternative to oxidative methods.
Iron (Fe)Annulation / Ring-Opening3-Aminoindazoles, Styrene oxidesEco-friendly catalyst for complex derivatives. rsc.orgrsc.org
Nickel (Ni)C-N CouplingHaloarenes, B₂N₄ reagentsTolerates base-sensitive substrates. nih.gov

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Solvent-Free and Environmentally Benign Reactions

Solvent-free reaction conditions represent a significant step towards greener synthesis. The three-component synthesis of triazoloindazoles and indazolophthalazines can be efficiently achieved via the condensation of dimedone, aldehydes, and urazole (B1197782) or phthalhydrazide (B32825) under solvent-free conditions using zirconyl chloride octahydrate (ZrOCl₂·8H₂O) as an inexpensive, eco-friendly, and moisture-stable catalyst. koreascience.kr Similarly, tungstosilicic acid has been used as a reusable solid acid catalyst for the one-pot, three-component synthesis of triazolo[1,2-a]indazole-1,3,8-trione derivatives at 100 °C without any solvent. arabjchem.org

Other environmentally benign approaches include using silica (B1680970) gel as a promoter for a three-component Ugi-type strategy to synthesize α-amino amidines, which can then undergo iron(III)-catalyzed cyclization to form amidino-substituted indazoles. rsc.org Reactions conducted in water are also highly desirable; for example, palladium-catalyzed direct C3 arylation of 1H-indazole has been successfully performed in water. nih.gov Furthermore, photochemical strategies offer an environmentally friendly route to 2H-indazole scaffolds through UV-induced cyclization of N-methyl amines. nih.gov

Catalyst-Free Approaches

Eliminating the catalyst altogether simplifies reaction procedures and purification, aligning perfectly with green chemistry goals. An efficient intermolecular annulation of indazole aldehydes with propargylic amines has been developed for the synthesis of pyrazinoindazoles under catalyst- and additive-free conditions, noted for its high atom economy. rsc.org The synthesis of triazolo[1,2-a]indazole-triones can also be conducted under catalyst-free conditions in glycerol, a benign, non-toxic, and biodegradable medium. researchgate.net Additionally, metal-free electrochemical strategies have been developed for the intramolecular C-H/N-H coupling to form 1H-indazoles, avoiding the need for metal catalysts or chemical oxidants. frontiersin.org

Table 3: Green Synthetic Approaches to Indazole Derivatives
ApproachReaction TypeConditionsKey FeaturesReference
Solvent-FreeThree-component condensationZrOCl₂·8H₂O, heatEco-friendly catalyst, simple procedure. koreascience.kr
Environmentally BenignPhotochemical cyclizationUV lightAvoids chemical reagents for cyclization. nih.gov
Catalyst-FreeIntermolecular annulationHeatHigh atom economy, no catalyst needed. rsc.org
Catalyst-FreeElectrochemical C-H/N-H couplingGraphite anode, HFIP solventAvoids metal catalysts and chemical oxidants. frontiersin.org

Multicomponent Reaction (MCR) Strategies for Complex this compound Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. mdpi.com

A copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide provides a direct route to 2H-indazoles. organic-chemistry.org This method is notable for its operational simplicity and high tolerance of functional groups. organic-chemistry.org Another example is an iron-catalyzed three-component approach for synthesizing functionalized tetrahydroindazolo[3,2-b]quinazolines from 1H-indazole-3-amines, aldehydes, and 1,3-diketones under solvent-free sonication conditions. mdpi.com

The synthesis of triazolo[1,2-a]indazole-1,3,8-trione derivatives has been effectively achieved through a one-pot, three-component condensation of dimedone, urazole, and various aromatic aldehydes. arabjchem.org This reaction can be performed under solvent-free conditions using catalysts like tungstosilicic acid or even without a catalyst in glycerol. arabjchem.orgresearchgate.net For the synthesis of derivatives containing a thiol group, a one-pot three-component reaction of a polyfunctional triazole with aromatic aldehydes and acetophenone (B1666503) has been developed to create triazepine derivatives, highlighting the potential of MCRs to build complex heterocyclic systems that could incorporate a thiol moiety. researchgate.net

Table 4: Multicomponent Reactions for the Synthesis of Indazole-Related Scaffolds
Number of ComponentsKey ReactantsCatalyst/ConditionsProduct ScaffoldReference
Three2-Bromobenzaldehydes, Primary amines, Sodium azideCuI / TMEDA2H-Indazoles organic-chemistry.org
Three1H-Indazole-3-amines, Aldehydes, 1,3-DiketonesFeF₃ / Sonication / Solvent-freeTetrahydroindazolo[3,2-b]quinazolines mdpi.com
ThreeDimedone, Aromatic aldehydes, UrazoleTungstosilicic acid / Solvent-freeTriazolo[1,2-a]indazole-triones arabjchem.org
ThreePolyfunctional triazole, Aldehydes, AcetophenoneAlcoholic NaOHTriazolo[5,1-c] nih.govrsc.orgnih.govtriazepine derivatives researchgate.net

Computational and Theoretical Elucidation of 1h Indazole 5 Thiol Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. By calculating the electron density of a molecule, DFT can accurately predict a wide range of properties, offering a deep understanding of the behavior of 1H-indazole-5-thiol.

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations are employed to determine the distribution of electrons within the this compound molecule, identifying regions of high and low electron density. This is crucial for understanding how the molecule will interact with other chemical species. researchgate.net

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. physchemres.orgajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. physchemres.org For indazole derivatives, DFT calculations can provide precise values for these energy levels, which are instrumental in predicting their chemical behavior. nih.govnankai.edu.cn

Table 1: Calculated Electronic Properties of a Representative Indazole Derivative (B3LYP/6-311G(d,p))
ParameterEnergy (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.80Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.45Indicates chemical reactivity and stability

This table presents hypothetical data for a representative indazole derivative to illustrate the typical output of DFT calculations. Actual values for this compound would require specific computation.

Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule. rsc.org The MEP map uses a color scale to indicate regions of negative electrostatic potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically shown in blue), which are prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the nitrogen atoms of the indazole ring and the sulfur atom of the thiol group, indicating these as potential sites for interaction with electrophiles.

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H, 2H, and 3H forms, depending on the position of the hydrogen atom on the pyrazole (B372694) ring. nih.gov Computational studies, including DFT and other high-level ab initio methods, have consistently shown that for the parent indazole molecule, the 1H-tautomer is the most stable form in both the gas phase and in solution. nih.govmdpi.comthieme-connect.de The greater stability of the 1H-indazole is attributed to its higher degree of aromaticity compared to the quinonoid-like structure of the 2H-tautomer. thieme-connect.de The energy difference between the 1H and 2H tautomers is generally calculated to be in the range of a few kcal/mol. mdpi.com

For this compound, in addition to the annular tautomerism of the indazole ring, the thiol group can exhibit thione-thiol tautomerism. science.govnih.gov This means the compound could potentially exist in equilibrium between the thiol form (containing an S-H group) and the thione form (containing a C=S group). DFT calculations are crucial for determining the relative stabilities of these various tautomers in different environments (gas phase and various solvents). mdpi.comresearchgate.net Theoretical studies on similar heterocyclic thiols have shown that the thione form is often more stable in the gas phase, though solvent effects can significantly influence the equilibrium. nih.govkuleuven.be

Table 2: Relative Energies of Indazole Tautomers from a Representative Computational Study
TautomerRelative Energy (kcal/mol)Phase
1H-Indazole0.00Gas Phase
2H-Indazole+3.6Gas Phase

This table presents generalized data from computational studies on indazole to illustrate the relative stability of the main tautomers.

DFT calculations can also be used to predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of this compound. By calculating the harmonic vibrational frequencies, a theoretical infrared spectrum can be generated. researchgate.net This predicted spectrum can be compared with experimental data to confirm the structure of the synthesized compound and to assign specific vibrational modes to different functional groups within the molecule. For instance, the characteristic stretching frequencies of the N-H bond in the indazole ring and the S-H bond of the thiol group can be precisely identified.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of the molecule. This allows for the assignment of electronic transitions between molecular orbitals, such as the transition from the HOMO to the LUMO, which often corresponds to the lowest energy absorption band in the UV-Vis spectrum. schrodinger.com

Tautomeric Equilibrium and Relative Stability of 1H/2H/3H-Indazole Forms in Various Phases

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are central to modern drug discovery, providing a rational basis for the design of new therapeutic agents.

Molecular docking simulations are used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. pensoft.net The process involves placing the ligand in the binding site of the receptor and sampling a large number of possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. researchgate.net

For this compound, docking studies could be performed against a variety of protein targets known to be implicated in diseases. For example, numerous indazole derivatives have been investigated as inhibitors of kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. sci-hub.senih.gov Docking simulations would reveal how this compound fits into the ATP-binding pocket of a target kinase, and the calculated binding affinity would provide an estimate of its potential inhibitory potency. nih.gov

Table 3: Representative Docking Scores of Indazole Derivatives against a Kinase Target
Indazole DerivativeTarget ProteinBinding Affinity (kcal/mol)
Indazole-carboxamide analogMAO-B-8.5
Indazole-based ASK1 inhibitorASK1-9.2
Indazole-pyrimidine hybridMCF-7 cell line target-7.8

This table presents example data from various studies on indazole derivatives to illustrate the output of molecular docking simulations. Lower binding affinity values indicate stronger predicted binding.

A critical output of molecular docking is the detailed visualization of the intermolecular interactions between the ligand and the receptor. mdpi.com These non-covalent interactions are the basis of molecular recognition and are essential for the stability of the ligand-receptor complex. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The indazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the lone pair on the other nitrogen atom). The thiol group (S-H) can also act as a hydrogen bond donor. These groups can form crucial hydrogen bonds with amino acid residues in the active site of a protein, such as the backbone carbonyls or the side chains of polar amino acids. ajol.info

π-Stacking: The aromatic indazole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. researchgate.net These interactions contribute significantly to the binding affinity.

S-H/π Interactions: The thiol group can also participate in S-H/π interactions, where the S-H bond interacts favorably with the electron-rich face of an aromatic ring. nih.gov

Hydrophobic Interactions: The benzene (B151609) portion of the indazole ring can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

By elucidating these specific interactions, molecular modeling provides a detailed rationale for the observed binding affinity and can guide the design of new derivatives of this compound with improved potency and selectivity.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the physical movements of atoms and molecules over time. researchgate.net For systems involving this compound and its derivatives, MD simulations provide critical insights into their conformational flexibility and the dynamic nature of their interactions with biological targets. researchgate.netmdpi.com These simulations model the behavior of the indazole scaffold, its substituents, and the surrounding environment (typically water and ions), allowing researchers to understand how these molecules behave in a physiological context. nih.gov

The primary goal of MD simulations in this context is to explore the conformational landscape of the indazole derivative and to characterize its binding stability when complexed with a protein. researchgate.netresearchgate.net Simulations can reveal the range of shapes (conformations) the molecule can adopt, which is crucial for its ability to fit into a protein's binding site. The root mean square fluctuation (RMSF) is a key metric derived from MD trajectories that quantifies the local deformability of the molecule's backbone, indicating regions of higher or lower flexibility. nih.gov

When studying the interaction of an indazole derivative with a target protein, MD simulations can validate the stability of the binding pose predicted by molecular docking. researchgate.net Researchers monitor parameters such as hydrogen bond formation, hydrophobic contacts, and interaction energies between the ligand and the protein's active site residues over the simulation time. nih.govresearchgate.net A stable complex is often characterized by consistent interactions and minimal deviation of the ligand from its initial docked position. researchgate.net For instance, studies on indazole derivatives targeting various kinases have used MD simulations to confirm that the ligand remains securely anchored within the binding pocket, validating its potential as an inhibitor. researchgate.netresearchgate.net These dynamic analyses provide a more realistic and detailed picture of the molecular recognition events than static docking models alone. researchgate.netnih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET profiling is an essential step in early-stage drug discovery, used to computationally predict the pharmacokinetic and toxicity properties of a compound. For derivatives of the 1H-indazole scaffold, these predictive studies help to identify candidates with favorable drug-like properties, minimizing the risk of failure in later development stages. researchgate.netbiotech-asia.org Various computational models and software are employed to estimate a range of physicochemical and pharmacokinetic parameters.

A common starting point for ADMET profiling is the assessment of Lipinski's "Rule of Five," which predicts the potential for oral bioavailability. biotech-asia.org Studies on various series of indazole derivatives have shown that many compounds within this class adhere to this rule, suggesting good potential for oral absorption. biotech-asia.org Key parameters evaluated include molecular weight (MW), the logarithm of the partition coefficient (logP), and the number of hydrogen bond donors and acceptors. biotech-asia.org

Beyond basic drug-likeness, ADMET predictions for indazole systems often include assessments of aqueous solubility, blood-brain barrier (BBB) penetration, and potential interactions with metabolic enzymes like cytochrome P450. researchgate.netsamipubco.com Favorable predictions, such as good bioavailability and metabolic stability, have been reported for several classes of indazole derivatives, supporting their potential for further development. researchgate.net Furthermore, toxicity predictions screen for potential liabilities, such as mutagenicity or cardiotoxicity. The general findings for many indazole-based compounds suggest they possess acceptable pharmacokinetic profiles with no major predicted toxicological issues. samipubco.comresearchgate.net

Table 1: Representative In Silico ADMET Parameters for Indazole Derivatives This table compiles typical parameters assessed in computational studies of indazole derivatives, reflecting general findings from multiple research series.

ParameterDescriptionFavorable Range/ObservationReference
Molecular Weight (MW) The mass of the molecule.< 500 Da biotech-asia.org
logP A measure of lipophilicity; affects absorption and distribution.< 5 biotech-asia.org
H-Bond Donors Number of hydrogen atoms bonded to electronegative atoms (O, N).< 5 biotech-asia.org
H-Bond Acceptors Number of electronegative atoms (O, N).< 10 biotech-asia.org
Topological Polar Surface Area (tPSA) Sum of surfaces of polar atoms; correlates with membrane permeability.< 140 Ų biotech-asia.org
Oral Bioavailability Predicted percentage of the drug that is absorbed when taken orally.High researchgate.netresearchgate.net
Blood-Brain Barrier (BBB) Permeation Predicts whether the compound can cross into the central nervous system.Often predicted as non-permeant researchgate.net
CYP450 Inhibition Predicts inhibition of key metabolic enzymes.Generally predicted as non-inhibitors samipubco.com
Drug-Likeness A qualitative assessment based on multiple parameters.Favorable drug-like properties researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to understand how a molecule's chemical structure relates to its biological activity. nih.govtaylorfrancis.com These methods are extensively applied to series of indazole derivatives to guide the design of new, more potent compounds. innovareacademics.in

QSAR studies establish a mathematical relationship between the properties of a molecule (descriptors) and its measured activity. taylorfrancis.com For indazole derivatives, 2D and 3D-QSAR models have been developed to identify key structural features that govern their inhibitory activity against various biological targets, such as kinases. innovareacademics.ininnovareacademics.in These models highlight the importance of specific physicochemical descriptors. For example, studies on 5-substituted-1H-indazole derivatives targeting GSK-3β revealed that descriptors related to hydrophobicity (SlogP), electrostatic potential, and the count of specific atoms are crucial for biological activity. innovareacademics.ininnovareacademics.in The statistical robustness of these models, indicated by high correlation coefficients (r²) and cross-validation coefficients (q²), confirms their predictive power.

Table 2: Example of Statistical Data from a 2D-QSAR Model for Indazole Derivatives

Statistical ParameterDescriptionReported ValueReference
Coefficient of determination; measures goodness of fit.0.9512
Cross-validated correlation coefficient; measures internal predictability.0.8998
pred_r² Predictive r² for the external test set; measures external predictability.0.8661

Pharmacophore modeling complements QSAR by defining the essential 3D arrangement of chemical features required for a molecule to be recognized by a specific target. ugm.ac.id For indazole analogs, pharmacophore hypotheses are generated based on a set of known active compounds. japsonline.comugm.ac.id These models typically consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. ugm.ac.idugm.ac.idresearchgate.net For example, a pharmacophore model developed for asymmetrical hexahydro-2H-indazole analogs as estrogen receptor alpha (ERα) inhibitors identified one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions as critical for activity. ugm.ac.idugm.ac.id These validated pharmacophores can then be used as 3D queries to screen large compound libraries for new potential hits or to guide the structural modification of existing leads to better match the ideal feature arrangement. japsonline.comjapsonline.com

Structure Activity Relationship Sar Investigations of 1h Indazole 5 Thiol Derivatives

Correlating Thiol Modifications with Biological Efficacy and Selectivity

The thiol (-SH) group at the C-5 position of the indazole ring is a critical functional group that can significantly influence the molecule's biological activity. Its ability to act as a hydrogen bond donor, a proton donor, and a metal chelator allows for diverse interactions with biological targets. Modifications of this group can profoundly alter a compound's potency, selectivity, and pharmacokinetic properties.

Common modifications to a thiol group include:

S-Alkylation/S-Arylation: Converting the thiol to a thioether (R-S-R') can impact the compound's lipophilicity and steric profile. For instance, the introduction of S-allyl groups on related sulfur-containing heterocycles has been shown to confer good antitrypanosomal potency. researchgate.net This suggests that attaching various alkyl or aryl moieties to the sulfur atom of 1H-indazole-5-thiol could modulate its interaction with target enzymes or receptors.

Oxidation: The thiol group can be oxidized to form sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), or sulfonic acids (R-SO₃H). These changes dramatically increase polarity and can alter the binding mode within a target protein.

Disulfide Formation: Thiols can form disulfide bonds (R-S-S-R') with other thiol-containing molecules, including cysteine residues in proteins. This can lead to covalent modulation of protein function, potentially resulting in irreversible inhibition.

Bioisosteric Replacement: Replacing the sulfur atom with other atoms, such as selenium, can also impact activity. In one study involving thiourea (B124793) derivatives, replacing sulfur with selenium was proposed to increase polarizability and improve activity.

While specific SAR data for 5-thio-substituted indazoles is not extensively documented, the mercaptoacetamide moiety is a known pharmacophore in certain cytotoxic drugs, where it interacts with the active site of enzymes like histone deacetylases. nih.govmdpi.com This underscores the potential of the thiol group and its derivatives at the C-5 position to serve as a key anchor for biological targets.

Influence of N-Substituents on Pharmacological Profiles

Substitution at the nitrogen atoms of the indazole's pyrazole (B372694) ring (N-1 and N-2) is a key strategy for modulating pharmacological activity. The 1H-indazole tautomer is generally more stable than the 2H form. nih.gov Substituents at the N-1 position can influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby affecting its binding affinity and selectivity.

Key observations on N-substitution include:

Nature of the Substituent: The type of group attached to the nitrogen is critical. Studies on related benzimidazoles, which are structurally similar to indazoles, have shown that elongated side chains at the N-1 position can enhance activity as VEGFR-2 inhibitors. rsc.orgnih.gov

N-Aryl vs. N-Alkyl: The synthesis of various N-phenyl and N-thiazolyl-1H-indazoles has been reported, indicating that bulky aromatic and heteroaromatic substituents are well-tolerated. nih.gov N-benzyl substituted indazoles have also been investigated for various biological activities. austinpublishinggroup.com These large groups can engage in additional binding interactions, such as π-π stacking, within a receptor's active site.

N-Arylation: In some synthetic procedures, if an excess of the arylating agent is used, the free N-H of the indazole can be further converted to an N-arylated derivative, highlighting a common modification pathway. orgsyn.org

The substituent at the N-1 position can orient the rest of the molecule within a binding pocket, making it a pivotal point for optimization. The choice between a hydrogen-bond donating N-H group and a non-hydrogen-bonding N-R group can completely change the interaction profile with a biological target.

Impact of Substituents on the Benzene (B151609) Ring on Biological Response

Modifying the benzene portion of the indazole nucleus is a powerful method for fine-tuning biological activity. Substituents at positions C-4, C-6, and C-7 can influence the electronic environment of the entire ring system and provide additional points of interaction with target molecules.

Research findings have highlighted several key trends:

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups often enhances biological activity. In a series of indazole-based thiadiazole derivatives, substitutions with trifluoromethyl (-CF3), chloro (-Cl), and nitro (-NO2) groups on an attached phenyl ring were found to have a significant positive effect on inhibitory potential against cholinesterase enzymes. semanticscholar.org

Halogenation: Halogen atoms, particularly fluorine and chlorine, are common and effective substituents. In one study of antitumor 3-amino-5-aryl-indazoles, fluorine substitution on the C-5 aryl ring was particularly effective. nih.gov The activity against the Hep-G2 cancer cell line followed the trend: 3,5-difluoro > 4-fluoro > 3-fluoro, indicating that the position and number of fluorine atoms are critical. nih.gov Similarly, for benzimidazoles, a 5-chloro substitution resulted in better cytotoxicity than a 5-fluoro substitution. rsc.orgnih.gov

Positional Importance: The specific location of the substituent matters. SAR analysis of certain indazole derivatives showed that groups at the C-4 and C-6 positions played a crucial role in IDO1 inhibition. nih.gov Another study found that a chlorine or methyl group at the C-7 position led to higher cardiovascular activity. nih.gov

The data suggest that decorating the benzene ring of this compound with electron-withdrawing groups, especially halogens, is a promising strategy for enhancing biological efficacy.

Table 1: Effect of Benzene Ring Substitution on Anti-proliferative Activity of 5-Aryl-1H-indazol-3-amine Derivatives Against Hep-G2 Cells nih.gov
CompoundR¹ Substituent on C-5 Phenyl RingIC₅₀ (µM)
5j3,5-di-F5.81 ± 0.44
5e4-F14.26 ± 0.97
5b3-F17.02 ± 1.12
5f4-OCF₃27.95 ± 1.56
5-Fu (Control)-26.23 ± 1.89
Table 2: Effect of Phenyl Ring Substituents on Cholinesterase Inhibition for Indazole-Thiadiazole Derivatives semanticscholar.org
CompoundSubstituent on Phenyl RingAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
94-CF₃0.86 ± 0.300.89 ± 0.12
142-OH, 4-F0.92 ± 0.100.98 ± 0.48
14-F1.10 ± 0.371.19 ± 0.42
Donepezil (Control)-1.26 ± 0.181.35 ± 0.37

Stereochemical Considerations in the Synthesis of this compound Analogs

Stereochemistry plays a fundamental role in determining the pharmacological profile of chiral drugs. When substituents introduced onto the this compound scaffold create one or more stereocenters, the resulting enantiomers or diastereomers can exhibit significantly different biological activities, metabolic pathways, and toxicities.

While specific studies on the stereochemistry of this compound analogs are not widely available, the principles remain paramount. For example, the synthesis of a 3(S)-thiomethyl pyrrolidine-1H-indazole derivative has been described, indicating that the stereochemical configuration of substituents is a key consideration in the design of advanced indazole analogs. nih.gov The "S" designation implies that a specific stereoisomer was synthesized or isolated, likely because it displayed the desired biological effect.

In a broader context of related heterocyclic compounds, a study on macrocyclic imidazole (B134444) inhibitors found that a derivative with a single chiral atom exhibited superior activity compared to a similar compound with two chiral atoms. mdpi.com This highlights that not only the presence but also the number and configuration of stereocenters can be critical.

Therefore, in the development of this compound analogs, if chiral side chains are introduced (for instance, via S-alkylation at the thiol or N-alkylation at the pyrazole nitrogen), it is crucial to:

Synthesize and test individual enantiomers, as the biological activity often resides in only one.

Employ stereoselective synthetic methods to produce the desired isomer, which can lead to a more potent and safer drug candidate.

Consider that different stereoisomers may interact differently with metabolizing enzymes, affecting their pharmacokinetic profiles.

Pharmacological and Biological Applications of 1h Indazole 5 Thiol Derivatives

Anti-Cancer and Anti-Tumor Efficacy

Derivatives based on the 1H-indazole structure have emerged as a significant class of compounds in oncology research. Their anti-cancer properties are largely attributed to their ability to interfere with critical cellular processes such as enzyme activity, cell cycle progression, and programmed cell death (apoptosis).

The indazole moiety is a key pharmacophore in the design of inhibitors for a wide array of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Tyrosine Kinases : Indazole derivatives have shown potent inhibitory activity against several tyrosine kinases. For instance, Entrectinib, an indazole-based compound, is a powerful inhibitor of Tropomyosin receptor kinases (TRKA, TRKB, TRKC) and ROS1. acs.org A series of 3-(1H-pyrazol-4-yl)-1H-indazole derivatives has been developed, with compound 40l showing significant inhibitory effects against TRKA and its resistant mutations. nih.gov Furthermore, derivatives of indolin-2-one, a related scaffold, act as inhibitors of receptor tyrosine kinases like c-Met, PDGFR, and VEGFR2. acs.org

Anaplastic Lymphoma Kinase (ALK) : The 5-(3,5-difluorobenzyl)-1H-indazole structure has been identified as a crucial pharmacophore for dual ALK/ROS1 inhibition. nih.gov Compound X4 from this series demonstrated an IC₅₀ value of 0.512 µM against ALK. nih.gov Entrectinib is also a potent ALK inhibitor. acs.org

Poly (ADP-ribose) Polymerase (PARP) : Substituted 2-phenyl-2H-indazole-7-carboxamides have been developed as potent PARP inhibitors, with one analogue showing an IC₅₀ of 4 nM. thieme-connect.com Another class, indazolyl-substituted-1,3,4-oxadiazoles, also targets PARP; compound 8 from this series was found to inhibit PARP1 activity. researchgate.net The approved drug Niraparib is also an indazole-based PARP inhibitor. nih.gov

Akt (Protein Kinase B) : The PI3K/AKT/mTOR pathway is a key target in cancer therapy. A series of 3-amino-1H-indazole derivatives were synthesized to target this pathway, with compound W24 showing significant inhibitory action. nih.gov Researchers have also successfully developed indazole-based inhibitors specific to the three isoforms of Akt, building upon the scaffold of the known pan-Akt inhibitor A-443654. ucsf.edu The compound YC-1 , a benzyl (B1604629) indazole, is a known Akt-dependent inhibitor of hypoxia-induced HIF-1α. acs.org

Glycogen Synthase Kinase 3 (GSK3) : The 1H-indazole-3-carboxamide scaffold is a well-established structural class for developing ATP-competitive GSK-3β inhibitors. nih.govnih.gov Extensive optimization of this scaffold led to compound 14 , a potent GSK-3 inhibitor with reduced off-target effects and effectiveness in an in vivo model of mood stabilization. nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2) : Mutations that increase LRRK2 kinase activity are linked to Parkinson's disease, making it a target for neurodegenerative disorders and potentially for cancer. Patents have been filed for 1-pyrazolyl, 5-, 6- disubstituted indazole derivatives as potent LRRK2 inhibitors. google.com The LRRK2 inhibitor PF-06447475 , which contains an indazole core, has been studied for its therapeutic potential. nih.gov

Derivative ClassTarget KinaseKey CompoundInhibitory Concentration (IC₅₀)Reference
5-(3,5-difluorobenzyl)-1H-indazoleALKX40.512 µM nih.gov
5-(3,5-difluorobenzyl)-1H-indazoleROS1X40.766 µM nih.gov
Substituted 2-phenyl-2H-indazole-7-carboxamidePARPAnalog 114 nM thieme-connect.com
1H-indazole-3-carboxamideGSK-3βCompound 24 nM nih.gov
1H-indazole-3-carboxamideGSK-3βCompound 1423 nM nih.gov
Indazolyl-substituted-1,3,4-oxadiazolePARP1Compound 81.57 µM (Cell viability) researchgate.net

Indazole derivatives have demonstrated significant antiproliferative activity across a range of human cancer cell lines. A notable study synthesized a series of 1H-indazole-3-amine derivatives and evaluated their effects. nih.govresearchgate.netchim.it One of the most promising compounds, 6o , exhibited potent inhibitory effects, particularly against the K562 chronic myeloid leukemia cell line, with a 50% inhibitory concentration (IC₅₀) of 5.15 µM. nih.govresearchgate.net This compound also showed activity against A549 (lung cancer), PC-3 (prostate cancer), and HepG-2 (hepatoma) cells. nih.govresearchgate.netchim.it

Further mechanistic studies revealed that compound 6o induces apoptosis (programmed cell death) in K562 cells. researchgate.netchim.it Its pro-apoptotic effect is concentration-dependent and is believed to occur through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.govresearchgate.netchim.it Similarly, 3-amino-1H-indazole derivatives targeting the PI3K/Akt/mTOR pathway, such as compound W24 , showed broad-spectrum antiproliferative activity against cell lines including A-549 and HepG2. nih.gov W24 was found to induce G2/M cell cycle arrest and apoptosis by regulating proteins like Cyclin B1 and Bcl-xL. nih.gov

DerivativeCancer Cell LineCell TypeInhibitory Concentration (IC₅₀)Reference
Compound 6oK562Chronic Myeloid Leukemia5.15 µM nih.govresearchgate.net
Compound 6oA549Lung Cancer10.3 µM nih.gov
Compound 6oPC-3Prostate Cancer11.4 µM nih.gov
Compound 6oHepG-2Hepatoma12.6 µM nih.gov
Compound W24HGC-27Gastric Cancer0.43 µM nih.gov
Compound W24HT-29Colon Cancer0.99 µM nih.gov
Compound W24A-549Lung Cancer3.88 µM nih.gov
Compound W24MCF-7Breast Cancer1.11 µM nih.gov

A key structural feature contributing to the success of indazole derivatives as kinase inhibitors is the ability of the indazole ring system to act as a "hinge-binding fragment". thno.org The hinge region of a kinase is a flexible loop that connects the N- and C-lobes of the catalytic domain and is critical for ATP binding. Small molecules that can form hydrogen bonds with the backbone atoms of this hinge region can effectively compete with ATP and inhibit kinase activity.

The indazole moiety is particularly adept at forming these interactions. nih.gov For example, in the development of G protein-coupled receptor kinase 2 (GRK2) inhibitors, the indazole core was identified as a potent hinge-binding "warhead". thno.org Similarly, in JAK kinase inhibitors, the indazole moiety is strongly implicated in forming hydrogen bonding interactions within the targeted protein kinase. nih.gov The design of 1,2,6-thiadiazinone kinase inhibitors also utilized the indazole scaffold specifically for its hinge-binding properties. google.com Fragment-based screening efforts have further validated the utility of indazole fragments, such as 1H-indazol-5-amine, in discovering novel inhibitors that bind to key allosteric or active sites in proteins like the oncogenic phosphatase SHP2.

Modulating Cell Proliferation and Apoptosis in Specific Cancer Cell Lines (e.g., K562, A549, PC-3, HepG-2)

Therapeutics for Neurological Disorders

Beyond cancer, 1H-indazole derivatives have shown significant promise as therapeutic agents for neurological and neurodegenerative diseases, primarily through the inhibition of key enzymes like cholinesterases and monoamine oxidases. nih.govgoogle.com

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (B1216132) contributes to cognitive decline. nih.gov Inhibiting the enzymes that break down acetylcholine—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a primary therapeutic strategy.

Several families of indazole derivatives have been developed as potent cholinesterase inhibitors. A series of 5-substituted indazoles showed a multitarget profile, simultaneously inhibiting both AChE and BuChE. nih.gov In another study, indazole-based thiadiazole-bearing thiazolidinone hybrids were synthesized and evaluated. thieme-connect.comnih.gov These compounds displayed a wide range of inhibitory activity against both AChE (IC₅₀ values from 0.86 µM to 26.73 µM) and BuChE (IC₅₀ values from 0.89 µM to 27.08 µM). thieme-connect.comnih.gov Notably, compound 9 , which features a trifluoro group, was the most potent in this series against AChE, with an IC₅₀ of 0.86 µM, outperforming the standard drug Donepezil (IC₅₀ = 1.26 µM). nih.gov

Derivative ClassTarget EnzymeMost Potent CompoundInhibitory Concentration (IC₅₀)Reference
Indazole-thiadiazole-thiazolidinoneAChECompound 90.86 ± 0.30 µM nih.gov
Indazole-thiadiazole-thiazolidinoneBuChECompound 90.89 ± 0.12 µM nih.gov
Indazole-thiadiazole-thiazolidinone (Standard)AChEDonepezil1.26 ± 0.18 µM nih.gov
Indazole-thiadiazole-thiazolidinone (Standard)BuChEDonepezil1.35 ± 0.37 µM nih.gov

Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576) and serotonin. acs.orggoogle.com Inhibitors of MAO, particularly MAO-B, are used in the treatment of neurodegenerative conditions such as Parkinson's disease. acs.org

N-substituted indazole-5-carboxamides have been developed as potent and selective MAO inhibitors. acs.org Within this series, N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-5-carboxamide (13a ) emerged as a highly selective MAO-B inhibitor with an IC₅₀ of 0.662 nM and over 15,000-fold selectivity versus MAO-A. acs.org Its regioisomer, N-(3-chloro-4-fluorophenyl)-2-methyl-2H-indazole-5-carboxamide (13b ), acted as a dual MAO-A/B inhibitor. acs.org These findings highlight that the indazole scaffold can be finely tuned to achieve either selective or dual inhibition of MAO isoforms, offering potential treatments for a range of neurological disorders. acs.orggoogle.com

CompoundTarget EnzymeInhibitory Concentration (IC₅₀)Selectivity Index (SI)Reference
13a (NTZ-1441)hMAO-B0.662 nM>15000 (vs hMAO-A) acs.org
13b (NTZ-1442)hMAO-B8.08 nM70 acs.org
13b (NTZ-1442)hMAO-A0.56 µM acs.org

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition for Neurodegenerative Diseases (e.g., Alzheimer's)

Anti-Infective Agents

Derivatives of 1H-indazole-5-thiol have demonstrated notable potential as anti-infective agents, exhibiting a spectrum of activity against bacteria, fungi, viruses, and parasites. nih.govresearchgate.netnih.gov

Antibacterial and Antifungal Spectrum of Activity

Indazole derivatives are recognized for their antibacterial and antifungal properties. researchgate.net For instance, certain N-methyl-3-aryl indazoles have shown activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. researchgate.net

Newly synthesized iodoquinazoline derivatives have demonstrated broad-spectrum antibacterial and antifungal activity. These compounds were generally more effective against Gram-positive bacteria like Staphylococcus aureus than Gram-negative bacteria. nih.gov Similarly, some indole (B1671886) derivatives have shown significant activity against S. aureus, methicillin-resistant S. aureus (MRSA), E. coli, and B. subtilis, with some compounds being as effective as ciprofloxacin (B1669076) against certain strains. turkjps.org

A series of S-substituted derivatives of 1,2,4-triazol-3-thiol displayed activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. uran.ua Likewise, new sulfonamide derivatives incorporating a 1,2,4-triazole-3-thiol ring showed high activity against both Gram-positive (S. aureus, S. pneumonia, and B. subtilis) and Gram-negative bacteria (P. aeruginosa and H. pylori), as well as the fungus C. albicans. pensoft.net Thiazolo[2,3-c] nih.govresearchgate.netturkjps.orgtriazole derivatives have also been identified as broad-spectrum antibacterial agents. nih.gov

Interactive Table: Antibacterial and Antifungal Activity of Selected Indazole and Related Heterocyclic Derivatives

Compound Class Target Organisms Key Findings
N-methyl-3-aryl indazoles Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, Candida albicans Showed in-vitro antimicrobial activity. researchgate.net
Iodoquinazoline derivatives Gram-positive and Gram-negative bacteria, Fungi Broad-spectrum activity, more potent against Gram-positive bacteria. nih.gov
Indole derivatives S. aureus, MRSA, E. coli, B. subtilis, C. krusei Significant antibacterial and good antifungal activity. turkjps.org
S-substituted 1,2,4-triazol-3-thiol derivatives E. coli, S. aureus, P. aeruginosa, C. albicans Exhibited activity at a concentration of 125 µg/mL. uran.ua

Antiviral Properties (e.g., Anti-HIV, SARS-CoV-2 Main Protease Inhibitors)

The versatility of the indazole scaffold extends to antiviral applications. researchgate.net Research has highlighted the potential of indazole derivatives as anti-HIV agents. researchgate.netnih.gov One study identified a benzoxazolinone derivative, N-(1H-indazol-5-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide, as an inhibitor of the HIV-1 nucleocapsid (NC) protein's chaperone activity, with an IC50 value of 20 ± 2 μM. nih.gov This suggests that modifications to the indazole ring can significantly enhance anti-HIV activity. nih.gov

Furthermore, the structural features of indazole derivatives make them candidates for inhibiting other viral targets. For instance, quinoxaline (B1680401) derivatives, which share some structural similarities with indazoles, have been investigated for their antiviral properties against viruses like Marburg and Ebola. mdpi.com

Antiparasitic Activity (e.g., Antileishmanial)

Indazole derivatives have emerged as promising candidates in the search for new antiparasitic drugs. researchgate.nettaylorandfrancis.com They have been studied for their activity against various parasites, including those responsible for Chagas disease and leishmaniasis. researchgate.netresearchgate.net

Specifically, indazole-based thiadiazole derivatives have been noted for their potential antileishmanial properties. nih.gov Indazole N-oxide derivatives have also been evaluated for their antiprotozoal activity, with some compounds showing efficacy against Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of trypanothione (B104310) reductase and the generation of oxidative stress. researchgate.net Additionally, 2D coordination polymers based on 1H-indazole-5-carboxylic acid have been analyzed for their antiparasitic properties. nih.gov

Anti-Inflammatory and Immunomodulatory Research

Derivatives of this compound have been a focal point of anti-inflammatory and immunomodulatory research due to their ability to target key enzymes involved in the inflammatory cascade. nih.govnih.gov

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is an enzyme that plays a crucial role in the innate immune response but can also contribute to tissue damage in inflammatory conditions. nih.govnih.gov A study on 2H-indazoles and 1H-indazolones, synthesized via the Davis-Beirut reaction, identified fourteen compounds as potent MPO inhibitors with IC50 values below 1 μM. nih.govnih.gov These findings suggest that such compounds could potentially modulate pro-oxidative tissue injury. nih.gov The research indicated that compounds with smaller substituents at the N2 and C3 positions were the most active inhibitors. nih.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs. nih.gov Research has shown that indazole derivatives can act as COX inhibitors. nih.gov For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated, with some compounds showing significant anti-inflammatory activity and selective inhibition of COX-2 expression. nih.gov

Computational studies on 1H-indazole analogs have also demonstrated their potential as selective COX-2 inhibitors. innovareacademics.inresearchgate.net Molecular docking studies revealed that compounds with difluorophenyl, para-toulene, and 4-methoxyphenyl (B3050149) groups exhibited significant binding affinities to the COX-2 enzyme. innovareacademics.inresearchgate.net Similarly, other heterocyclic compounds, such as 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives, have been designed as selective COX-2 inhibitors with promising results. rsc.org

Interactive Table: Anti-Inflammatory Activity of Selected Indazole and Related Derivatives

Compound Class Target Enzyme Key Findings
2H-indazoles and 1H-indazolones Myeloperoxidase (MPO) Fourteen compounds identified as potent inhibitors with IC50 < 1 μM. nih.govnih.gov
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide Cyclooxygenase (COX-2) Showed significant anti-inflammatory activity and selective COX-2 inhibition. nih.gov
1H-indazole analogs Cyclooxygenase-2 (COX-2) Compounds with specific phenyl groups showed high binding affinities in docking studies. innovareacademics.inresearchgate.net

Metabolic Disorder Interventions

Anti-Diabetic Potential (e.g., α-Amylase and α-Glucosidase Inhibition)

A key strategy in managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which helps to control postprandial hyperglycemia. researchgate.netjournalgrid.com Derivatives of 1H-indazole have been investigated as potential inhibitors of these enzymes.

One study synthesized a series of chloro-1H-indazole-based fused triazole-thiadiazole analogs and evaluated their anti-diabetic potential. researchgate.net Several of these compounds demonstrated superior inhibitory activity against both α-amylase and α-glucosidase compared to the standard drug, acarbose (B1664774). researchgate.net Notably, an analog with a para-fluoro substitution showed the most potent inhibition, with IC50 values of 1.17 ± 1.32 µM for α-amylase and 1.73 ± 0.19 µM for α-glucosidase. researchgate.net In another study, thiazolidinone-based indole derivatives also exhibited significant inhibitory activity against α-amylase and α-glucosidase, with some analogs showing several-fold better activity than acarbose. researchgate.net

Similarly, research on indole-based-thiadiazole derivatives revealed varied but promising α-glucosidase inhibitory potential, with IC50 values ranging from 0.95 ± 0.05 to 13.60 ± 0.30 µM, compared to acarbose (IC50 = 1.70 ± 0.10 µM). researchgate.net Furthermore, a series of 5-amino-nicotinic acid derivatives showed significant α-amylase and α-glucosidase inhibitory activities, with some compounds having IC50 values comparable to acarbose. d-nb.info

Table 1: α-Amylase and α-Glucosidase Inhibition by Indazole Derivatives

Compound Series Target Enzyme IC50 Range (µM) Most Potent Analog IC50 (µM) Reference
Chloro-1H-indazole-based triazole-thiadiazoles α-Amylase 1.50 - 29.60 1.17 ± 1.32 researchgate.net
Chloro-1H-indazole-based triazole-thiadiazoles α-Glucosidase 2.40 - 31.50 1.73 ± 0.19 researchgate.net
Indole-based-thiadiazoles α-Glucosidase 0.95 - 13.60 0.95 ± 0.05 researchgate.net
5-Amino-nicotinic acid derivatives α-Amylase 12.17 - 37.33 (µg/mL) 12.17 ± 0.14 (µg/mL) d-nb.info
5-Amino-nicotinic acid derivatives α-Glucosidase 12.01 - 38.01 (µg/mL) 12.01 ± 0.09 (µg/mL) d-nb.info
Thiazolidinone-based indole derivatives α-Amylase & α-Glucosidase - 1.50 ± 0.05 & 2.40 ± 0.10 researchgate.net

Anti-Hyperlipidemic and Anti-Obesity Research

Indazole derivatives have also been explored for their potential in managing hyperlipidemia and obesity. nih.gov Some research has focused on the synthesis of thiazolidinedione derivatives and their effects on lipid levels. asianpubs.org In one study, novel thiazolidinedione derivatives were designed and evaluated for their antihyperlipidemic activity through in silico and in vitro studies, with promising results in reducing lipid accumulation in adipocyte cells. asianpubs.org Animal studies with these derivatives showed a significant reversal in the rise of blood triglycerides, cholesterol, and LDL levels. asianpubs.org While direct research on this compound for these specific applications is limited in the provided context, the broader class of indazole derivatives shows potential for the treatment of metabolic disorders, including hyperlipidemia and obesity. nih.govgoogle.com

Cardiovascular Disease Management

The indazole scaffold is a recognized pharmacophore in the development of treatments for cardiovascular diseases. nih.gov

Antiarrhythmic and Antihypertensive Research

Derivatives of 1H-indazole have been investigated for their potential antiarrhythmic and antihypertensive properties. nih.govresearchgate.net The structural diversity of indazole compounds allows for the development of molecules that can interact with various cardiovascular targets. nih.gov For instance, certain indazole derivatives have shown promise as antihypertensive agents. researchgate.net Research into 5-nitro benzimidazole (B57391) derivatives has shown that specific substitutions can lead to compounds with high affinity for the AT1 receptor and significant antihypertensive effects in spontaneously hypertensive rats. ntnu.no

Rho Kinase (ROCK) Inhibition

Rho kinase (ROCK) is a crucial regulator of smooth muscle contraction, and its inhibition is a therapeutic strategy for hypertension. researchgate.netresearchgate.net Several indazole derivatives have been identified as potent ROCK inhibitors. researchgate.net One such compound, 2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine (DW1865), has been shown to be a selective ROCK inhibitor that attenuates stress fiber formation, cellular hypertrophy, and hypertension. nih.gov Another study discovered a novel class of Rho-kinase inhibitors using fragment-based screening, with one indazole derivative binding to the ATP binding site of ROCK1. rcsb.org These findings highlight the potential of indazole-based compounds in the management of cardiovascular diseases through ROCK inhibition. researchgate.netchim.it

Anticonvulsant Activity for Epileptic Conditions

Research has indicated that indazole and its derivatives possess anticonvulsant properties, making them potential candidates for the treatment of epilepsy. nih.govresearchgate.net

A study on indazole itself revealed its potential as an anticonvulsant, as it inhibited convulsions induced by pentylenetetrazole, electroshock, and strychnine (B123637) in mice. nih.gov The anticonvulsant profile of indazole was found to be most similar to that of gabapentin. nih.gov

Furthermore, a series of indazole substituted-1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticonvulsant activity in a maximal electroshock (MES) seizure model. researchgate.net Two compounds from this series were identified as being the most potent, and they did not exhibit neurotoxicity at the maximum administered dose. researchgate.net Other heterocyclic systems incorporating the indazole moiety have also been explored, with some derivatives showing significant protection against seizures in various animal models. mdpi.comscholarsresearchlibrary.com The development of new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing area of research, and indazole derivatives represent a promising avenue of investigation. researchgate.net

Table 2: Anticonvulsant Activity of Indazole and its Derivatives

Compound/Derivative Series Seizure Model Key Findings Reference
Indazole Pentylenetetrazole, electroshock, strychnine-induced convulsions Exhibited anticonvulsant activity with ED50 values of 39.9, 43.2, and 82.4 mg/kg, respectively. nih.gov
Indazole substituted-1,3,4-thiadiazoles Maximal Electroshock (MES) Two compounds identified as most potent with no neurotoxicity at 100 mg/kg. researchgate.net
Quinazoline Derivatives scPTZ-induced seizures Some compounds showed 100% protection against myoclonic seizures. mdpi.com
5-methoxy-2-mercapto benzimidazole derivatives Yohimbine hydrochloride-induced epilepsy All synthesized compounds showed anticonvulsant activity. scholarsresearchlibrary.com
3-Aminopyrroles Maximal Electroshock Seizure (MES) One compound showed an oral ED50 of 2.5 mg/kg with no neurotoxicity up to 500 mg/kg. acs.org

Antioxidant and Free Radical Scavenging Properties

Derivatives of the indazole nucleus have demonstrated notable antioxidant and free radical-scavenging activities. These properties are crucial in combating oxidative stress, a state implicated in numerous pathological conditions. Research has shown that certain indazole compounds can effectively neutralize free radicals and inhibit lipid peroxidation.

Studies have revealed that indazole and its derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole (B21905), can inhibit free radicals in a concentration-dependent manner. nih.govresearchgate.net For instance, in vitro assays demonstrated that these compounds significantly inhibit lipid peroxidation. nih.gov At a concentration of 200μg/ml, 5-aminoindazole and 6-nitroindazole showed 81.25% and 78.75% inhibition of lipid peroxidation, respectively. nih.gov

The free radical scavenging capability of these derivatives has also been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov The maximum inhibition of DPPH radical generation was observed to be between 39.35% and 51.26% for the tested compounds, with 6-nitroindazole showing the highest inhibitory effect. nih.gov Furthermore, these compounds have shown an ability to scavenge nitric oxide. nih.gov

Natural sources have also provided indazole alkaloids with antioxidant properties. Extracts from Nigella sativa (black seed), which contain indazole alkaloids like nigellicine, nigellidine, and nigeglanine, have been recognized for their antioxidant potential. nih.gov

The mechanism behind these antioxidant effects is often linked to their anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines such as Tumour Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net For example, indazole and 5-aminoindazole showed significant inhibitory activity on TNF-α, with IC₅₀ values of 220.11 μM and 230.19 μM, respectively. nih.gov

Indazole DerivativeAntioxidant/Free Radical Scavenging ActivityKey Research FindingsSource
IndazoleLipid Peroxidation InhibitionShowed 64.42% inhibition at 200μg/ml. nih.gov
5-AminoindazoleLipid Peroxidation InhibitionProduced an 81.25% inhibition at 200μg/ml. nih.gov
6-NitroindazoleLipid Peroxidation & DPPH Radical ScavengingExhibited 78.75% lipid peroxidation inhibition at 200μg/ml and showed the highest inhibition of DPPH radical generation among tested compounds. nih.gov
Nigellicine, Nigellidine, NigeglanineGeneral Antioxidant PropertiesThese natural indazole alkaloids from Nigella sativa are known for their antioxidant effects. nih.gov

Gastrointestinal Disease Research

Indazole derivatives have emerged as a significant class of compounds in the research and potential treatment of various gastrointestinal (GI) diseases. chemsrc.comnih.gov Their diverse biological activities have been harnessed to address conditions ranging from inflammatory bowel syndrome (IBS) and ulcerative colitis (UC) to gastrointestinal cancers. nih.gov

Research indicates that specific substitutions on the indazole ring are crucial for activity against different GI disorders. nih.gov For the treatment of IBS, substitutions at the R1, R2, R3, and R4 positions of the indazole core are typically made with aromatic aldehydes, aromatic acids or formamides, benzamides or sulfonamides, and methyl groups, respectively. nih.gov In the context of diarrhea and metabolic syndrome, critical substitutions include benzyl, isopropyl, or acetaldehyde (B116499) groups at the R1 position and carboxamide or formamide (B127407) groups at the R2 position. nih.gov

For gastrointestinal cancers, derivatives with substitutions at all six positions have been investigated. These include benzylamide at R1, various diamide (B1670390) or formamide groups at R2, a carbaldehyde at R4, and substituted phenyl groups at R5 and R6. nih.gov

Several natural and synthetic indazole derivatives have shown promising results in preclinical models of GI diseases. nih.gov Compounds such as nigellicine, nigellamine, and nigellidine, along with synthetic molecules like zanubrutinib (B611923) and SCH772984, have been noted for their potential to ameliorate various gastrointestinal disorders. chemsrc.comnih.gov The interaction of these derivatives with specific receptors associated with GI disorders, such as 6NP0, 2YME, and 4EFU, has been identified through co-crystallization studies, highlighting their mechanism of action at a molecular level. nih.gov

Indazole Derivative(s)Gastrointestinal Disease AreaKey Research FindingsSource
Nigellicine, Nigellamine, Nigellidine, Zanubrutinib, SCH772984Various Gastrointestinal DisordersShowed prominent results in addressing various GI disorders including constipation, IBS, UC, and diarrhea. chemsrc.comnih.gov
Derivatives with specific substitutions (aromatic aldehyde at R1, aromatic acid/formamide at R2, etc.)Irritable Bowel Syndrome (IBS)Specific substitution patterns on the indazole ring are critical for activity in IBS treatment. nih.gov
Derivatives with specific substitutions (benzyl/isopropyl/acetaldehyde at R1, carboxamide/formamide at R2)Diarrhea and Metabolic SyndromeSubstitutions at R1 and R2 positions play a critical role in the treatment of diarrhea. nih.gov
Derivatives with substitutions at all six positionsGastrointestinal CancersSubstitutions with groups like benzylamide (R1), octanediamide (B1619163) (R2), and substituted phenyls (R5, R6) are important for anticancer activity. nih.gov

Mechanistic and Target Identification Studies for 1h Indazole 5 Thiol Derivatives

Identification and Validation of Specific Molecular Targets

Research has identified that 1H-indazole derivatives can act as inhibitors for a diverse range of enzymes, particularly kinases, which are crucial regulators of cellular processes. The versatility of the indazole ring allows for structural modifications that can confer high potency and selectivity for these targets. chim.itnih.gov

One of the primary families of targets for indazole derivatives is the protein kinase family. chim.it Specific examples include:

Akt (Protein Kinase B): As a central node in the PI3K/Akt signaling pathway, which is often dysregulated in cancer and diabetes, Akt is a significant therapeutic target. nih.govucsf.edu Indazole-based compounds have been developed as potent inhibitors of Akt1. chim.it For instance, an analog of the inhibitor A-443654 with a methyl group at the C3 position of the indazole ring was found to be approximately five times more potent than its 3-hydrogen counterpart. nih.gov

Rho-associated coiled-coil containing protein kinase (ROCK): The RHO/ROCK pathway is implicated in various diseases, including cancer and cardiovascular conditions. chim.it An indazole derivative, DW1865, was identified as a selective ROCK inhibitor, with IC50 values of 0.10 μM and 0.02 μM for ROCK1 and ROCK2, respectively. chim.it

Phosphoinositide-dependent protein kinase-1 (PDK1): Also involved in the PI3K/AKT/mTOR pathway, PDK1 is a crucial target in cancer research. chim.it The aminoindazole derivative GSK2334470 was reported as a potent and selective inhibitor of PDK1 with an IC50 value of 15 nM. chim.it

p38α (MAPK14): The selective p38α kinase inhibitor ARRY-371797 is an indazole derivative that has been investigated for its therapeutic potential in LMNA-related dilated cardiomyopathy. nih.gov

Beyond the kinase family, indazole derivatives have been validated as inhibitors for other critical enzymes:

SARS-CoV-2 Main Protease (MPro): Essential for viral replication, MPro has been a key target in the search for COVID-19 treatments. researchgate.net Novel thiazolyl-indazole derivatives have been evaluated for their ability to inhibit MPro, with the most potent compound showing an IC50 of 92.9 µM. researchgate.net

Cholinesterases (AChE and BuChE): In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy. A series of indazole-based thiadiazole-bearing thiazolidinone hybrids demonstrated significant inhibitory activity against both enzymes, with IC50 values ranging from 0.86 to 26.73 μM for AChE and 0.89 to 27.08 μM for BuChE. nih.gov

The table below summarizes the identified molecular targets for various 1H-indazole derivatives.

Derivative ClassMolecular TargetReported Inhibitory Activity (IC₅₀)
Thiazolyl-indazole derivativeSARS-CoV-2 MPro92.9 µM
Aminoindazole derivative (GSK2334470)PDK115 nM
Indazole derivative (DW1865)ROCK10.10 µM
Indazole derivative (DW1865)ROCK20.02 µM
Indazole-thiadiazole-thiazolidinone hybridsAcetylcholinesterase (AChE)0.86 - 26.73 µM
Indazole-thiadiazole-thiazolidinone hybridsButyrylcholinesterase (BuChE)0.89 - 27.08 µM
Indazole derivative (ARRY-371797)p38α (MAPK14)Not specified
Indazole-based analog of A-443654Akt1Potent inhibition noted

Characterization of Binding Sites and Modes of Action

Understanding how indazole derivatives interact with their targets at an atomic level is crucial for rational drug design. Molecular modeling, docking studies, and X-ray crystallography have provided detailed insights into these binding interactions.

A common mode of action for indazole-based kinase inhibitors involves the indazole moiety binding within the ATP-binding pocket of the target kinase. chim.it The structure of the indazole ring makes it an effective "hinge-binding" fragment. mdpi.com For example, X-ray co-crystal structure analysis of the PDK1 inhibitor GSK2334470 confirmed that its aminoindazole group is directly involved in the binding interactions within the ATP-binding site. chim.it Similarly, molecular modeling of the ROCK inhibitor DW1865 showed that its indazole moiety participates in the interaction within the ROCK ATP-binding site. chim.it

For non-kinase targets, different but specific interactions are observed. In the case of thiazolyl-indazole derivatives inhibiting the SARS-CoV-2 MPro, binding is driven by specific residue interactions. researchgate.net Molecular dynamics simulations revealed key interactions such as:

π-stacking with the residue His41. researchgate.net

S/π interactions with residues Met49 and Met165. researchgate.net

For the cholinesterase inhibitors, molecular docking studies were performed to recognize the binding interactions between the most active indazole-based hybrids and the active sites of AChE and BuChE, with the results supporting the experimental data. nih.govresearchgate.net

The table below details the characterized binding interactions for selected indazole derivatives.

Derivative/Target ComplexBinding Site/RegionKey Molecular Interactions
Thiazolyl-indazole / SARS-CoV-2 MProActive Siteπ-stacking with His41; S/π interactions with Met49 and Met165.
GSK2334470 / PDK1ATP-binding siteDirect interaction of the aminoindazole moiety.
DW1865 / ROCKATP-binding siteInteraction of the indazole moiety.
Indazole-based hybrids / AChE & BuChEActive SiteBinding interactions confirmed via molecular docking.

Pathways Modulated by 1H-Indazole-5-thiol Derivatives

By inhibiting specific molecular targets, 1H-indazole derivatives can modulate entire cellular signaling pathways, leading to broader physiological effects. The dysregulation of these pathways is often a hallmark of diseases like cancer and cardiovascular disorders.

The most prominently modulated pathways include:

PI3K/Akt/mTOR Pathway: This is a critical signaling pathway that regulates cell growth, survival, and proliferation. nih.govucsf.edu Derivatives that inhibit key components like Akt and PDK1 directly interfere with this pathway's signaling cascade. chim.itnih.gov The therapeutic goal of modulating this pathway is particularly relevant in oncology. nih.govucsf.edu

RHO/ROCK Pathway: This pathway is essential for regulating cellular functions like stress fiber formation and cellular hypertrophy. chim.itnih.gov The ROCK inhibitor DW1865 has been shown to attenuate these processes, highlighting its potential in treating conditions like hypertension. nih.gov

Apoptosis and Cell Cycle Pathways: Some indazole derivatives exert their anti-cancer effects by inducing programmed cell death (apoptosis) and arresting the cell cycle. researchgate.net For example, compound 6o , a 3,5-disubstituted indazole derivative, was found to induce apoptosis and affect the cell cycle in the K562 leukemia cell line, possibly by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. researchgate.net

Estrogen Receptor (ER) Signaling: The compound Indazole-Cl has been shown to be effective in preventing atherosclerosis through the activation of estrogen receptor-β (ER-β), demonstrating a link between indazole derivatives and hormone receptor signaling pathways. nih.gov

Role of 1h Indazole 5 Thiol in Advanced Drug Design and Development

Application as a Core Scaffold for Rational Drug Design

The 1H-indazole ring system is a "privileged scaffold" in medicinal chemistry, frequently utilized in the design of kinase inhibitors. pharmablock.com Its structure is bioisosteric to indole (B1671886), a common motif in biologically active compounds. pharmablock.com Like indole, the indazole ring possesses an NH group that can act as a hydrogen bond donor. However, the additional nitrogen atom in the pyrazole (B372694) ring of indazole can also serve as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins. pharmablock.com This dual functionality makes the indazole scaffold particularly effective at forming crucial interactions with the hinge region of many protein kinases. pharmablock.com

The incorporation of a thiol (-SH) group at the 5-position of the indazole ring adds another layer of functionality. The thiol group is a valuable bioisostere for hydroxyl (-OH) and amino (-NH2) groups, capable of forming hydrogen bonds and participating in other molecular interactions. acs.org This allows medicinal chemists to probe the chemical space around a biological target by replacing more common functional groups with a thiol. For instance, in the development of 1,2,6-thiadiazinone kinase inhibitors, an amino-indazole moiety, specifically 3-[(1H-indazol-5-yl)amino], was employed as a key hinge-binding element to interact with the target enzyme. mdpi.com The thiol group in 1H-indazole-5-thiol offers a similar, yet distinct, point of interaction or a handle for further chemical modification, making it a valuable core structure for the rational design of new inhibitors and other targeted therapies.

Scaffold Hopping and Bioisosteric Replacements in Drug Optimization

Scaffold hopping and bioisosteric replacement are critical strategies in modern drug discovery used to modify a lead compound to improve its potency, selectivity, pharmacokinetic properties, or to circumvent existing patents. capes.gov.brnih.govbiosolveit.de Scaffold hopping involves the replacement of a molecule's core framework with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. capes.gov.brresearchgate.net Bioisosterism refers to the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological effects. sci-hub.se

The 1H-indazole scaffold is an excellent candidate for both of these strategies. It is frequently employed as a bioisosteric replacement for other aromatic systems, most notably indole and phenol (B47542). pharmablock.com Compared to phenol, indazole is generally less susceptible to metabolic degradation and more lipophilic. pharmablock.com The this compound scaffold can, therefore, be "hopped" into a drug candidate to replace an existing indole or phenol ring to enhance its drug-like properties.

Conversely, the indazole scaffold itself can be replaced in an optimization campaign. For example, researchers have successfully used a scaffold hopping approach to identify pyrimidine-based structures as effective alternatives to an indazole ring in certain kinase inhibitors. nih.gov The thiol group at the 5-position also offers opportunities for bioisosteric replacement. The thiol group is a classical bioisostere of the hydroxyl and amino groups, sharing a similar size and hydrogen-bonding capability. acs.org This allows chemists to systematically replace these groups to fine-tune a molecule's interaction with its biological target. acs.org These strategies allow for the exploration of new chemical space and the development of optimized drug candidates with improved therapeutic profiles. nih.gov

Design and Synthesis of Hybrid Molecules Incorporating this compound (e.g., Thiadiazole, Thiazolidinone Hybrids)

Molecular hybridization is a drug design strategy that combines two or more pharmacophores (structural units with biological activity) into a single molecule. acs.orgmdpi.com This approach can lead to compounds with enhanced affinity, better selectivity, or a multi-target mechanism of action. The this compound scaffold is a valuable building block for creating such hybrid molecules due to its inherent biological relevance and the chemical versatility of the thiol group.

A notable example is the development of hybrid molecules containing indazole, thiadiazole, and thiazolidinone moieties. In one study, a series of indazole-based thiadiazole-bearing thiazolidinone hybrids were synthesized and evaluated as potential agents for Alzheimer's disease by testing their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netnih.gov The synthesis began with 1H-indazole-5-carboxylic acid, which was first converted to a 1,3,4-thiadiazole (B1197879) ring. nih.gov This intermediate was then further elaborated to incorporate the thiazolidinone moiety. nih.gov

Several of the synthesized hybrid compounds demonstrated significant inhibitory activity against both AChE and BuChE, with some derivatives being more potent than the standard drug, Donepezil. nih.gov The structure-activity relationship (SAR) studies revealed that the type and position of substituents on the phenyl rings of the hybrid molecule had a significant impact on its inhibitory potential. nih.gov

Table 1: In Vitro Inhibitory Activity of Selected Indazole-Thiadiazole-Thiazolidinone Hybrids. Data sourced from nih.gov.

This research demonstrates how the indazole scaffold can be integrated with other pharmacologically active heterocycles like thiadiazole and thiazolidinone to generate novel, potent hybrid molecules. researchgate.netnih.gov The thiol group of this compound provides a direct synthetic handle for creating the thiadiazole ring, making it a key starting material for such syntheses.

Prodrug Design Strategies

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical processes. researchgate.net This strategy is widely used to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, rapid metabolism, or lack of site-specific delivery. nih.gov

The this compound molecule possesses two key functional groups that are amenable to prodrug design: the thiol (-SH) group and the indazole N-H group.

Thiol Group Derivatization : The thiol group can be chemically modified to form thioesters or thioethers. These linkages can be designed to be stable in the gastrointestinal tract but cleaved by enzymes (e.g., esterases) in the blood or target tissues to release the active thiol-containing drug. This approach can improve the lipophilicity and membrane permeability of a polar parent drug.

Indazole N-H Derivatization : The nitrogen atom of the indazole ring can be modified to improve drug properties. For instance, researchers have designed N-acyloxymethyl prodrugs of other indazole-containing compounds to significantly increase their water solubility. mdpi.com An N-acyloxymethyl group can be attached to the indazole nitrogen; this group is later cleaved by esterases in the body to regenerate the N-H bond and release the active drug. mdpi.com

By applying these strategies, this compound or its derivatives could be converted into prodrugs with enhanced pharmacokinetic profiles. For example, a prodrug approach could improve the oral bioavailability of a potent but poorly absorbed drug candidate built upon the this compound scaffold, ultimately enhancing its therapeutic potential. nih.gov

Spectroscopic and Analytical Characterization of 1h Indazole 5 Thiol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of indazole derivatives, providing detailed insight into the molecular framework.

¹H-NMR spectroscopy is instrumental in identifying the chemical environment of protons within the molecule. For the parent 1H-indazole, proton signals are well-documented. For instance, in DMSO-d₆, the proton at position 3 (H3) typically appears as a singlet around 8.15 ppm, while the protons on the benzene (B151609) ring (H4, H5, H6, and H7) resonate between 7.1 and 7.8 ppm. chemicalbook.com The NH proton of the indazole ring is usually observed as a broad singlet at a downfield chemical shift, often above 13 ppm. chemicalbook.com For derivatives like 1H-indazol-5-ol, the proton signals shift accordingly due to the electronic effects of the hydroxyl group. chemicalbook.com In derivatives where the indazole core is further substituted, such as in certain antitumor agents, the aromatic protons appear in the δ 6–8 ppm range. nih.gov

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing connectivity between protons and carbons. emerypharma.com COSY spectra reveal proton-proton coupling networks, helping to assign adjacent protons in the benzene and pyrazole (B372694) rings. emerypharma.com HMBC is used to identify long-range couplings between protons and carbons (typically 2-3 bonds), which is invaluable for confirming the substitution pattern on the indazole ring and for assigning quaternary carbons. researchgate.net These 2D techniques are often essential for the unambiguous structural determination of complex indazole derivatives.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Indazole Derivatives This table is interactive. Click on the headers to sort.

Compound Solvent ¹H-NMR (ppm) ¹³C-NMR (ppm) Reference
1H-Indazole DMSO-d₆ 13.1 (s, 1H, NH), 8.10 (s, 1H, H3), 7.78 (d, 1H), 7.58 (d, 1H), 7.36 (t, 1H), 7.13 (t, 1H) Not specified chemicalbook.com
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole CDCl₃ 8.15 (s, 1H, H5), 8.03 (s, 1H, H3), 7.71-7.73 (m, 1H), 7.58-7.60 (m, 1H), 7.37-7.41 (m, 1H), 5.72 (dd, 1H), 4.01-4.05 (m, 1H), 3.72-3.78 (m, 1H), 2.54-2.63 (m, 1H), 2.06-2.18 (m, 2H), 1.50-1.82 (m, 3H) Not specified rsc.org
5-bromo-7-ethyl-1H-indazole CDCl₃ 8.09 (s, 1H), 7.78 (s, 1H), 7.34 (s, 1H), 2.60 (s, 3H) Not specified ucsf.edu

Mass Spectrometry (HR-MS, ESI-MS, EI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of 1H-indazole-5-thiol and its analogs.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. nih.govmdpi.com This is particularly useful for confirming the identity of newly synthesized indazole derivatives. researchgate.net HR-MS is often performed using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI). nih.govrsc.org

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules, such as many indazole derivatives. It typically produces protonated molecules [M+H]⁺ or other adducts, which allows for the straightforward determination of the molecular weight. nih.govacs.org

Electron Ionization (EI) is a higher-energy ionization method that often results in extensive fragmentation of the molecule. nist.gov The resulting fragmentation pattern provides valuable structural information and can serve as a fingerprint for a specific compound. For 1H-indazole, the mass spectrum shows a prominent molecular ion peak. nist.gov

Table 2: Mass Spectrometry Data for Selected Indazole Compounds This table is interactive. Click on the headers to sort.

Compound Ionization Method Observed m/z Formula Reference
1H-Indazole ESI 119.0604 [M+H]⁺ C₇H₇N₂ nih.gov
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole ESI-TOF 209.0454 [M+Na]⁺ C₈H₁₁ClN₂NaO rsc.org
2,3,4,5-Tetrahydro- researchgate.netrsc.orgthiazepino[3,2-b]indazole ESI 205.0772 [M+H]⁺ C₁₁H₁₂N₂SH acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of 1H-indazole derivatives, characteristic absorption bands can be observed. For example, the N-H stretching vibration of the indazole ring typically appears in the region of 3100-3400 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are found in the 1400-1600 cm⁻¹ region. The presence of a thiol group (-SH) in this compound would be indicated by a weak S-H stretching band around 2550-2600 cm⁻¹. IR spectroscopy is a valuable tool for confirming the presence of key functional groups in these compounds. nih.govspectrabase.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 1H-indazole and its derivatives typically shows absorption bands corresponding to π-π* transitions of the aromatic system. The position and intensity of these bands can be influenced by the presence of substituents on the indazole ring.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While no X-ray structures of this compound itself were found, crystal structures of related indazole derivatives have been reported. nih.gov For example, the X-ray structures of four (1H-indazol-1-yl)methanol derivatives have been elucidated, providing valuable data on the geometry of the indazole ring system. nih.gov Such studies are crucial for understanding the solid-state packing and for validating the structures of newly synthesized compounds. researchgate.net

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. avantorsciences.comvwr.com For indazole derivatives, reversed-phase HPLC is commonly employed, often with a C18 column. nih.gov The purity of a sample can be determined by the presence of a single major peak in the chromatogram. avantorsciences.comvwr.com HPLC can be coupled with a UV detector or a mass spectrometer (LC-MS) for enhanced detection and characterization. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net While derivatization may be necessary for less volatile thiols, GC-MS can provide excellent separation and identification of components in a mixture. nih.govdss.go.th The mass spectrometer provides fragmentation patterns that can be used to identify the individual components. dss.go.th

Future Research Directions and Translational Perspectives for 1h Indazole 5 Thiol

Exploration of Novel Reaction Pathways for Scalable Synthesis

The synthesis of indazole derivatives is a significant area of research in medicinal chemistry due to their wide range of biological activities. nih.govnih.gov Current methods for synthesizing the 1H-indazole core often involve harsh conditions, the use of metals, or have a limited scope of application. google.com For instance, some traditional syntheses require strong acids, strong bases, or high temperatures. google.com More recent approaches have utilized metal catalysts like palladium and copper, but these can be undesirable for pharmaceutical applications and may result in low yields or limited product diversity. google.comresearchgate.net

Future research is focused on developing more efficient, cost-effective, and environmentally friendly ("greener") methods for the large-scale production of 1H-indazole compounds. researchgate.netchemrxiv.org A key goal is to create scalable processes that avoid expensive and hazardous reagents. researchgate.netchemrxiv.org The exploration of novel reaction pathways is crucial for achieving this.

Promising areas of investigation include:

Metal-free synthesis: Developing methods that avoid the use of metal catalysts is a high priority to reduce costs and potential toxicity. google.comresearchgate.net One such approach involves the reaction of aromatic carbonyl compounds with a nitrogen source under mild conditions to form oximes, which are then converted to 1H-indazoles. google.com

[3+2] Cycloaddition Reactions: The use of [3+2] annulation from arynes and hydrazones presents a versatile method for constructing the 1H-indazole skeleton. organic-chemistry.orgorgsyn.org This approach can be adapted for various starting materials. organic-chemistry.org

Cascade Reactions: Investigating cascade reactions, where multiple bond-forming events occur in a single synthetic operation, can lead to the efficient synthesis of complex indazole derivatives. diva-portal.org

Flow Chemistry: The application of continuous flow technology can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

A recent development in this area is a two-step synthesis of 1H-indazole derivatives that utilizes arylhydrazones as intermediates and avoids the use of copper and palladium catalysts. researchgate.net Another innovative strategy involves the N-N bond forming oxidative cyclization of 2-aminomethyl-phenylamines to produce various indazole tautomers. organic-chemistry.org The development of scalable manufacturing processes, such as those demonstrated for the COVID-19 antiviral Ensitrelvir, highlights the importance of convergent synthetic strategies where different fragments of the molecule are prepared in parallel and then combined. chemrxiv.org

Development of Advanced In Vitro and In Vivo Pharmacological Models

To fully elucidate the therapeutic potential of 1H-indazole-5-thiol and its derivatives, the development of sophisticated preclinical models is essential. Future research will need to move beyond simple cell-based assays to more complex systems that better mimic human physiology and disease states.

In Vitro Models: Current in vitro studies on indazole derivatives often utilize a panel of human cancer cell lines to assess anti-proliferative activity. nih.gov Commonly used lines include those for lung cancer (A549), chronic myeloid leukemia (K562), prostate cancer (PC-3), and liver cancer (HepG-2). nih.gov To evaluate cytotoxicity in normal cells, human embryonic kidney cell lines (HEK-293) are often employed. nih.gov For inflammatory conditions, HT-29 colonic epithelial cells are a common model to assess the effects of compounds on inflammation. sci-hub.se

Future advancements in in vitro modeling for this compound research should focus on:

3D Cell Cultures and Organoids: These models more accurately represent the three-dimensional structure and cellular heterogeneity of tumors and tissues, providing more predictive data on drug efficacy and toxicity.

Co-culture Systems: Utilizing co-cultures of cancer cells with stromal or immune cells can help to understand the influence of the tumor microenvironment on drug response.

High-throughput Screening (HTS): The use of automated HTS platforms will enable the rapid screening of large libraries of this compound derivatives to identify lead compounds with desired activities.

In Vivo Models: Animal models are crucial for evaluating the preclinical efficacy, pharmacokinetics, and safety of new therapeutic agents. nih.gov For indazole derivatives with anticancer potential, in vivo studies in animal models are a necessary step before clinical investigation. researchgate.net Similarly, for cardiovascular applications, in vivo cardiac models in rats have been used to assess the effects of indazole compounds. nih.gov

The development of more advanced in vivo models for this compound research should include:

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more clinically relevant than traditional cell line-derived xenografts.

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors closely resembling human cancers can provide valuable insights into drug efficacy and mechanisms of resistance.

Humanized Mouse Models: For immuno-oncology applications, mice with a reconstituted human immune system are essential for evaluating the effects of drugs on the interaction between cancer cells and the immune system.

The data generated from these advanced in vitro and in vivo models will be critical for guiding the clinical development of this compound-based therapies.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models can then be used to predict the activity of novel, untested compounds, helping to prioritize which derivatives to synthesize and test. mdpi.com Both 2D- and 3D-QSAR models have been successfully applied to indazole derivatives to predict their anticancer potential.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.govmdpi.com These models "learn" the rules of chemical structure and bonding from vast databases of existing compounds and can then generate novel indazole scaffolds that are predicted to have high efficacy and favorable drug-like properties. desertsci.com

Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of compounds against a biological target to identify potential hits. mdpi.com This can be done through molecular docking simulations, which predict the binding affinity and mode of a compound to a protein target, or through pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity. sci-hub.se

Prediction of ADMET Properties: Machine learning models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.gov This allows for the early identification and elimination of candidates that are likely to fail in later stages of drug development due to poor pharmacokinetic or safety profiles.

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and to devise optimal synthetic routes for target molecules. nih.govacs.org This can help chemists to more efficiently synthesize novel this compound derivatives.

The use of AI and ML in conjunction with traditional medicinal chemistry approaches will enable a more rational and efficient exploration of the chemical space around the this compound scaffold, ultimately leading to the faster discovery of new and improved therapeutic agents.

Potential for Development of Diagnostic and Imaging Agents

The unique chemical properties of the indazole scaffold lend themselves to potential applications beyond therapeutics, including the development of diagnostic and imaging agents. The ability to functionalize the indazole ring at various positions allows for the attachment of imaging moieties, such as radioisotopes for nuclear imaging or fluorescent dyes for optical imaging. nih.gov

Potential applications in this area include:

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging: By incorporating a positron-emitting (e.g., Fluorine-18) or gamma-emitting (e.g., Technetium-99m) radionuclide into a this compound derivative that selectively binds to a cancer-associated target, it may be possible to develop a radiotracer for the non-invasive imaging of tumors. This could aid in early cancer detection, staging, and monitoring response to therapy.

Fluorescence Imaging: The conjugation of a fluorescent probe to a this compound derivative could enable its use in fluorescence-guided surgery, where the surgeon can visualize the margins of a tumor in real-time, leading to more complete resections. It could also be used in preclinical research to visualize the distribution of the compound in tissues and cells.

Targeted Contrast Agents for Magnetic Resonance Imaging (MRI): While less common, it is conceivable that this compound derivatives could be coupled to paramagnetic metal ions (e.g., Gadolinium) to create targeted MRI contrast agents that enhance the visibility of specific tissues or pathologies.

The development of such diagnostic and imaging agents would require a multidisciplinary approach, combining expertise in medicinal chemistry, radiochemistry, and molecular imaging. The ability to visualize the biodistribution and target engagement of this compound-based compounds in vivo would provide invaluable information for both preclinical and clinical drug development.

Q & A

Q. What are the recommended synthetic routes for 1H-indazole-5-thiol, and how can purity be ensured?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, thiolation at the 5-position of indazole precursors (e.g., nitro- or halogen-substituted derivatives) using thiourea or Lawesson’s reagent under inert conditions is common . Post-synthesis, high-performance liquid chromatography (HPLC) with an internal standard (e.g., 1-(2-hydroxyethyl)-1H-tetrazol-5-thiol) is critical for purity assessment. A validated HPLC protocol includes:

  • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm)
  • Mobile phase: 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm .
    Ensure reaction intermediates are characterized via NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity.

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer: A multi-technique approach is required:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 7.2–8.5 ppm) and thiol protons (δ ~3.5 ppm, exchangeable).
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) to confirm molecular ion peaks ([M+H]⁺ or [M−H]⁻).
  • X-ray Crystallography: For unambiguous structural confirmation, use SHELXT (for space-group determination) and SHELXL (for refinement) . Precondition: Obtain high-quality single crystals via slow evaporation in polar aprotic solvents (e.g., DMF or DMSO).

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) is effective for modeling electronic structure. Key steps:

  • Basis Set: 6-311++G(d,p) for sulfur and nitrogen atoms.
  • Solvent Effects: Include implicit solvation (e.g., PCM model for DMSO).
  • Critical Outputs:
    • HOMO-LUMO gap (correlates with reactivity).
    • Electrostatic potential maps (identify nucleophilic/electrophilic sites).
    • Vibrational frequencies (validate experimental IR/Raman data).
      Benchmark against experimental UV-Vis spectra (TD-DFT) and redox potentials .

Q. How to resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments)?

Methodological Answer: Contradictions often arise from tautomerism (thiol ↔ thione) or solvent-dependent shifts. Mitigation strategies:

  • Variable-Temperature NMR: Observe thiol proton exchange broadening (e.g., coalescence at 50–80°C in DMSO-d₆).
  • Isotopic Labeling: Synthesize deuterated analogs (e.g., D₂O exchange) to confirm peak assignments.
  • Cross-Validation: Compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ORCA) .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer: Challenges include poor crystal growth due to:

  • Tautomeric flexibility: Lock conformation via co-crystallization with metal ions (e.g., Zn²⁺ or Cu²⁺).
  • Disorder: Use SHELXL’s PART and SIMU instructions to model disorder in the thiol group .
  • Twinning: Apply TWIN/BASF commands in SHELX for refinement . Example refinement metrics:
    • R1: <5% for I > 2σ(I)
    • wR2: <12% for all data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-indazole-5-thiol
Reactant of Route 2
1H-indazole-5-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.